molecular formula C8H10N2O B12329211 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole

Cat. No.: B12329211
M. Wt: 150.18 g/mol
InChI Key: ZAQMBJYSWDDSLV-UHFFFAOYSA-N
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Description

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an ethynyl group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with an ethynylating agent under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a halogenated pyrazole reacts with an ethynyl compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-ethynyl-1-methyl-1H-imidazole
  • 4-ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Uniqueness

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethynyl and 2-methoxyethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-ethynyl-1-(2-methoxyethyl)pyrazole

InChI

InChI=1S/C8H10N2O/c1-3-8-6-9-10(7-8)4-5-11-2/h1,6-7H,4-5H2,2H3

InChI Key

ZAQMBJYSWDDSLV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)C#C

Origin of Product

United States

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